1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
Description
1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a synthetic small molecule characterized by a fused benzoxazepin core substituted with isopentyl and dimethyl groups at position 5, a ketone at position 4, and a urea linker connecting the 7-position of the benzoxazepin moiety to a 4-chlorobenzyl group. This compound’s structural complexity arises from its heterocyclic framework, which is common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O3/c1-16(2)11-12-28-20-13-19(9-10-21(20)31-15-24(3,4)22(28)29)27-23(30)26-14-17-5-7-18(25)8-6-17/h5-10,13,16H,11-12,14-15H2,1-4H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTDJWVHUPXBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
The compound consists of a chlorobenzyl moiety and a tetrahydrobenzo[b][1,4]oxazepin structure which contributes to its unique biological properties. The molecular formula is C20H24ClN3O2.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : It exhibits potential as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
- Enzyme Inhibition : The urea group may interact with specific enzymes, inhibiting their activity and thus influencing metabolic pathways.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
| Activity | Description |
|---|---|
| Antidepressant Effects | Demonstrated efficacy in preclinical models for depression. |
| Neuroprotective Properties | Exhibited protective effects against neuronal cell death in vitro. |
| Anti-inflammatory Activity | Showed potential to reduce inflammation markers in cellular assays. |
| Antitumor Activity | Indicated cytotoxic effects against various cancer cell lines in vitro. |
Case Studies and Research Findings
- Antidepressant Effects : A study conducted on animal models revealed that the compound significantly reduced depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test indicated an increase in mobility and reduced immobility time, suggesting antidepressant-like effects.
- Neuroprotective Properties : In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound resulted in decreased levels of apoptosis markers such as caspase-3 activation. This suggests a neuroprotective mechanism that may involve the modulation of oxidative stress pathways.
- Anti-inflammatory Activity : Research focused on inflammatory cytokines showed that the compound could downregulate pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This indicates its potential use in treating inflammatory conditions.
- Antitumor Activity : In vitro assays against several cancer cell lines (e.g., HeLa and MCF-7) showed that the compound exhibited dose-dependent cytotoxicity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Comparison with Similar Compounds
Key Structural Differences :
- Benzoxazepin vs. Pyrazole/Pyrazolone Cores : The target compound’s benzoxazepin core may confer distinct conformational rigidity compared to pyrazole-based analogues, influencing binding pocket compatibility .
- Urea Linker Positioning : The 7-position urea linkage in the target compound contrasts with pyrazole- or pyrazolone-linked ureas, which may alter hydrogen-bonding networks with targets .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound shows moderate similarity (~40–60%) to urea derivatives with halogenated aryl groups (e.g., 1-(3-chlorophenyl)-3-(pyrazol-3-yl)urea) . However, its benzoxazepin core reduces similarity to simpler pyrazole- or coumarin-linked compounds. Graph-based comparisons (e.g., pharmacophore alignment) highlight shared urea pharmacophores but divergent hydrophobic regions due to the benzoxazepin’s isopentyl group .
Bioactivity Profile Correlations
Clustering analyses of bioactivity profiles (e.g., NCI-60 screening) suggest that benzoxazepin-containing compounds often target epigenetic regulators (e.g., HDACs) or kinases, similar to coumarin derivatives . However, the target compound’s urea linker may redirect activity toward urea-sensitive targets like carbonic anhydrases or tyrosine kinases, as seen in structurally related urea-based inhibitors .
Research Findings and Implications
- Synthetic Challenges : The benzoxazepin core requires multi-step synthesis, contrasting with simpler pyrazole-based analogues, which are more accessible .
- ADMET Properties : The isopentyl group likely improves metabolic stability compared to shorter alkyl chains in analogues, but may reduce aqueous solubility .
- Target Prediction: Molecular docking suggests affinity for kinases (e.g., EGFR) due to urea-mediated hydrogen bonding with catalytic lysine residues, akin to known urea inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
